4-amino-3-(2,5-dimethylphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-3-(2,5-dimethylphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and is known for its diverse biological activities.
Preparation Methods
The synthesis of 4-amino-3-(2,5-dimethylphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the amino and carboxamide groups. Common reagents used in these reactions include thioamides, benzyl halides, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-3-(2,5-dimethylphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-3-(2,5-dimethylphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring and the amino and carboxamide groups can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar compounds to 4-amino-3-(2,5-dimethylphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide include other thiazole derivatives with varying substituents. These compounds may share some chemical properties but differ in their biological activity and applications. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological targets.
Some similar compounds include:
- 4-amino-3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide
- 4-amino-3-(2,5-dimethylphenyl)-N-(benzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide
Properties
IUPAC Name |
4-amino-3-(2,5-dimethylphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-12-5-8-15(9-6-12)11-22-19(24)17-18(21)23(20(25)26-17)16-10-13(2)4-7-14(16)3/h4-10H,11,21H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMTWGSVWVMMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=C(C=CC(=C3)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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